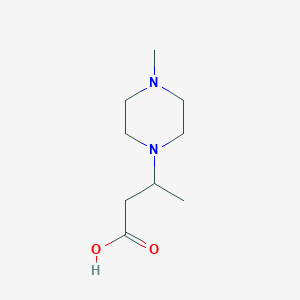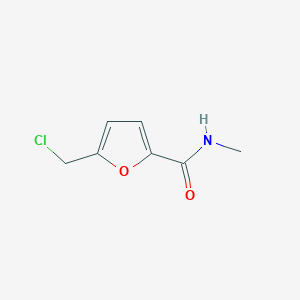
3-(4-Methylpiperazin-1-yl)butanoic acid
Overview
Description
“3-(4-Methylpiperazin-1-yl)butanoic acid” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.
Molecular Structure Analysis
The molecular structure of a similar compound, “4-(4-Methylpiperazin-1-yl)butanoic acid”, has been reported . It has a molecular weight of 186.25 and its IUPAC name is 4-(4-methyl-1-piperazinyl)butanoic acid . The InChI code is 1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-8H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-(4-Methylpiperazin-1-yl)butanoic acid”, have been reported .Scientific Research Applications
Pharmacology: Anti-inflammatory Agent
3-(4-Methylpiperazin-1-yl)butanoic acid: has been studied for its potential anti-inflammatory effects. Research suggests that derivatives of this compound may reduce the production of pro-inflammatory cytokines, which are signaling molecules that mediate and regulate immunity and inflammation . This could make it a valuable candidate for the development of new anti-inflammatory drugs.
Medicinal Chemistry: Drug Synthesis
In medicinal chemistry, 3-(4-Methylpiperazin-1-yl)butanoic acid is a building block in the synthesis of various pharmaceutical compounds. Its piperazine ring is a common feature in many drugs, and modifications to the butanoic acid side chain can lead to compounds with potential therapeutic applications.
Biochemistry: Enzyme Inhibition Studies
This compound is used in biochemistry research to study enzyme interactions. The piperazine moiety can act as a mimic of natural substrates or as an inhibitor, providing insights into enzyme function and aiding in the design of enzyme inhibitors .
Chemical Synthesis: Intermediate
3-(4-Methylpiperazin-1-yl)butanoic acid: serves as an intermediate in chemical synthesis. It can undergo various reactions to form more complex molecules, which can be used in further synthetic applications or as final products in pharmaceuticals .
Industrial Applications: Material Science
The compound’s derivatives are being explored for their potential use in material science. Due to its structural versatility, it can be incorporated into polymers or other materials to impart specific chemical properties .
Organic Chemistry Research: Structural Analysis
In organic chemistry, 3-(4-Methylpiperazin-1-yl)butanoic acid is used for structural analysis and method development. Its relatively simple structure allows for experimentation with different analytical techniques, which can be applied to more complex molecules .
Safety and Hazards
The safety data sheet for a similar compound, “4-(4-Methylpiperazin-1-yl)butanoic acid”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(7-9(12)13)11-5-3-10(2)4-6-11/h8H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRQDRPFLZWCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1418825.png)




![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)


![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)


![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)